molecular formula C11H11IN2 B11812663 3-(4-Ethylphenyl)-4-iodo-1H-pyrazole

3-(4-Ethylphenyl)-4-iodo-1H-pyrazole

Cat. No.: B11812663
M. Wt: 298.12 g/mol
InChI Key: WAWQWJRDPGHSLP-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl group attached to the phenyl ring and an iodine atom at the fourth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-4-iodo-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-ethylphenylhydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring. The iodination of the resulting pyrazole can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(4-Ethylphenyl)-4-azido-1H-pyrazole.

Scientific Research Applications

3-(4-Ethylphenyl)-4-iodo-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Ethylphenyl)-1H-pyrazole-4-carbaldehyde
  • 5-(4-Ethylphenyl)-1H-pyrazole-4-carbaldehyde
  • 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

3-(4-Ethylphenyl)-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Properties

Molecular Formula

C11H11IN2

Molecular Weight

298.12 g/mol

IUPAC Name

5-(4-ethylphenyl)-4-iodo-1H-pyrazole

InChI

InChI=1S/C11H11IN2/c1-2-8-3-5-9(6-4-8)11-10(12)7-13-14-11/h3-7H,2H2,1H3,(H,13,14)

InChI Key

WAWQWJRDPGHSLP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C=NN2)I

Origin of Product

United States

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